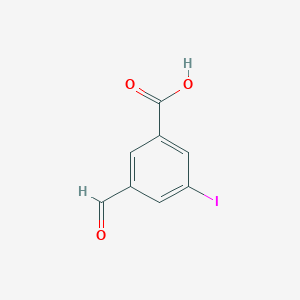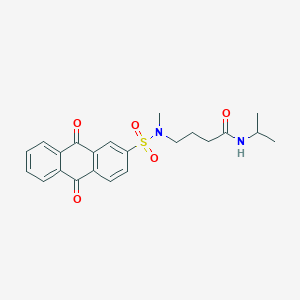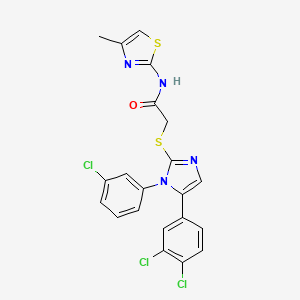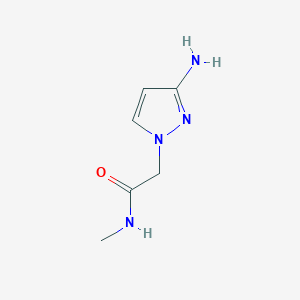
2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The morpholino group attached to the quinazolinone core is a six-membered organic ring, made up of five carbon atoms and one nitrogen atom . The 4-fluorophenyl group is a phenyl ring substituted with a fluorine atom at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, the morpholino ring, and the 4-fluorophenyl group . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Applications De Recherche Scientifique
Antimicrobial Applications
A study synthesized novel fluorine-containing derivatives that incorporate quinazolinone along with 4-thiazolidinone, demonstrating potential as antimicrobial agents. These compounds were evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, with certain derivatives showing remarkable antimicrobial potency (Desai, Vaghani, & Shihora, 2013).
Antitumor Activity
Several studies have focused on the antitumor applications of quinazolinone derivatives. One such study synthesized 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, evaluating their in vitro antitumor activity against human myelogenous leukemia K562 cells. A particular compound exhibited significant inhibitory activity, highlighting the potential of these derivatives in cancer therapy (Cao et al., 2005).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their corrosion inhibition properties. New compounds derived from quinazolinone showed good corrosion inhibitors for mild steel in acidic media, demonstrating their potential in industrial applications to protect metals from corrosion (Errahmany et al., 2020).
Fluorescent Chemical Sensors
A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) as a fluoroionophore for Fe(3+) sensitive optochemical sensors. The research highlighted the utility of quinazolinone derivatives in the development of sensitive and selective chemical sensors for metal ions (Zhang et al., 2007).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, if the compound shows promising biological activity, it could be studied for potential therapeutic applications .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-6-morpholin-4-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-3-1-12(2-4-13)17-20-16-6-5-14(11-15(16)18(23)21-17)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLHANNVFDWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)


![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)



![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)
